Strontium cation Sr-89
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium cation Sr-89 is a radioactive isotope of strontium, which belongs to the alkaline earth metal group in the periodic table. It is primarily used in the medical field as a radiopharmaceutical agent for the relief of bone pain in patients with painful skeletal metastases . This compound is similar to calcium in its chemical behavior and is preferentially taken up by bone tissues, especially in areas with high bone turnover .
Preparation Methods
Strontium cation Sr-89 is produced through neutron capture on an enriched strontium-88 target. This process is typically carried out in a high flux isotope reactor, such as the one located at Oak Ridge National Laboratory . The enriched strontium-88 is irradiated with neutrons, resulting in the formation of strontium-89. The product is then processed through dissolution and ion exchange to achieve the required specific activity .
Chemical Reactions Analysis
Strontium cation Sr-89 undergoes several types of chemical reactions, including:
Oxidation: Strontium can react with oxygen to form strontium oxide (SrO).
Reduction: Strontium can be reduced from its compounds to its elemental form.
Substitution: Strontium can participate in substitution reactions, where it replaces other cations in compounds.
Common reagents and conditions used in these reactions include:
Scientific Research Applications
Strontium cation Sr-89 has several scientific research applications, including:
Medicine: It is used as a palliative treatment for bone pain in patients with metastatic bone cancer. .
Radiopharmaceuticals: This compound is used in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.
Nuclear Chemistry: It is used in the study of nuclear reactions and the behavior of radioactive isotopes.
Mechanism of Action
Strontium cation Sr-89 exerts its effects by selectively localizing in metastatic bone lesions. It emits beta radiation, which helps to reduce pain by targeting areas with high bone turnover . The beta particles emitted by this compound have a maximum range in tissue of approximately 8 mm, allowing for localized treatment with minimal impact on surrounding healthy tissues .
Comparison with Similar Compounds
Strontium cation Sr-89 is similar to other radioactive isotopes of strontium, such as strontium-90. strontium-90 has a much longer half-life (28.90 years) compared to strontium-89 (50.6 days) . This makes strontium-89 more suitable for medical applications where shorter-lived isotopes are preferred to minimize long-term radiation exposure. Other similar compounds include calcium and barium, which also belong to the alkaline earth metal group and exhibit similar chemical behaviors .
Biological Activity
Strontium-89 (Sr-89) is a radioactive isotope of strontium that is primarily utilized in the treatment of painful bone metastases, particularly in prostate cancer. Its biological activity is characterized by its behavior as a beta-emitting radiopharmaceutical, which mimics calcium's biological pathways and preferentially accumulates in areas of increased bone turnover. This article explores the biological activity of Sr-89, including its mechanism of action, clinical efficacy, safety profile, and case studies.
Sr-89 acts as a bone-seeking agent , similar to calcium. After administration, it is preferentially taken up by metabolically active bone tissues, especially at sites of bone metastases. The beta particles emitted during decay have a limited range (approximately 3 mm), allowing for localized treatment with minimal systemic exposure. This property significantly contributes to its effectiveness in managing metastatic bone pain while reducing the risk of systemic side effects such as hematological toxicity .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of Sr-89 in alleviating pain associated with bone metastases. Key findings include:
- Pain Relief : Clinical trials indicate that 75% to 80% of patients treated with Sr-89 experience significant pain relief, with some studies reporting complete pain relief rates between 30% and 60% .
- Quality of Life Improvement : Patients receiving Sr-89 reported improvements in quality of life metrics, including reduced analgesic requirements and enhanced mobility. For instance, one study noted a notable increase in the Karnofsky Performance Score (KPS) following treatment .
- Long-Term Outcomes : A case study involving a patient who received multiple doses of Sr-89 over three years showed sustained improvements in mobility and a significant reduction in prostate-specific antigen (PSA) levels .
Safety Profile
The safety profile of Sr-89 is generally favorable. The most common side effects are hematological, but these are often clinically insignificant. In clinical studies, optimal dosing has been determined to be around 40 mCi/kg (1.5 MBq/kg), which balances efficacy and safety .
Summary of Adverse Events
Adverse Event | Frequency | Severity |
---|---|---|
Hematological Toxicity | Low to Moderate | Clinically Insignificant |
Nausea | Occasional | Mild |
Fatigue | Common | Mild to Moderate |
Case Study 1: Prostate Cancer Patient
A patient with hormone-refractory metastatic prostate cancer underwent treatment with Sr-89. Following eight treatments totaling 32 mCi, the patient reported a 75% reduction in analgesic use and a significant improvement in mobility, evidenced by the ability to ride a bicycle again. Imaging studies showed substantial reductions in metastatic lesions .
Case Study 2: Quality of Life Assessment
In a study involving 93 patients treated with 150 MBq of Sr-89, those who achieved pain relief exhibited significant improvements in quality of life within six weeks post-treatment compared to those without pain response. This suggests that effective pain management correlates strongly with enhanced quality of life metrics .
Research Findings
Recent research has focused on optimizing dosing regimens and understanding the pharmacokinetics of Sr-89:
- Pharmacokinetics : Studies indicate that strontium retention in bone varies significantly among patients, correlating positively with the extent of metastatic disease .
- Dosimetry Studies : Dosimetry models suggest that biological half-times for strontium retention can vary widely, impacting the absorbed dose and therapeutic efficacy .
Properties
CAS No. |
145361-94-0 |
---|---|
Molecular Formula |
Sr+2 |
Molecular Weight |
88.9074508 g/mol |
IUPAC Name |
strontium-89(2+) |
InChI |
InChI=1S/Sr/q+2/i1+1 |
InChI Key |
PWYYWQHXAPXYMF-OUBTZVSYSA-N |
SMILES |
[Sr+2] |
Isomeric SMILES |
[89Sr+2] |
Canonical SMILES |
[Sr+2] |
Synonyms |
89Sr radioisotope Sr-89 radioisotope Strontium-89 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.